2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide
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Overview
Description
2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a trifluoromethylbenzyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Scientific Research Applications
2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylbenzyl halides.
Coupling with Benzamide: The final step involves coupling the synthesized thiazole derivative with benzamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethylbenzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide
- 2-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide
Uniqueness
2-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which can significantly influence its biological activity and chemical reactivity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly interesting for pharmaceutical research.
Properties
IUPAC Name |
2-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2OS/c19-15-7-2-1-6-14(15)16(25)24-17-23-10-13(26-17)9-11-4-3-5-12(8-11)18(20,21)22/h1-8,10H,9H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWOCFISRWKCOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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